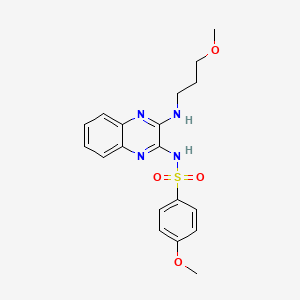![molecular formula C21H13Cl2N3S B2815553 5-[(2,6-Dichlorophenyl)sulfanyl]-3,6-diphenyl-1,2,4-triazine CAS No. 866051-57-2](/img/structure/B2815553.png)
5-[(2,6-Dichlorophenyl)sulfanyl]-3,6-diphenyl-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[(2,6-Dichlorophenyl)sulfanyl]-3,6-diphenyl-1,2,4-triazine (DCPST) is a triazine-based compound that has been widely studied for its applications in scientific research. It is an important intermediate in the synthesis of a variety of organic compounds and has been used in a variety of laboratory experiments. DCPST has also been studied for its potential use in drug development and biochemistry.
Scientific Research Applications
Synthesis and Characterization
Synthesis of Triazine Derivatives
Research has focused on synthesizing various 1,2,4-triazine derivatives and exploring their reactions with other chemicals. For instance, Rybakova and Kim (2021) described the synthesis of phenyl- and diphenyl-1,2,4-triazine-thions and their reactions with 1,2-dibromoethane, leading to new compounds with potential applications in organic synthesis Rybakova & Kim, 2021.
Complex Formation with Metals
López-Torres et al. (2006) investigated the reactions of a triazine derivative with mercury, forming monomeric compounds that showcase a unique coordination mode. This research contributes to the understanding of metal-ligand interactions in coordination chemistry, potentially useful for developing new materials or catalysts López-Torres, Mendiola, & Pastor, 2006.
Antimicrobial and Biological Activities
- Larvicidal and Antimicrobial Activities: Kumara et al. (2015) synthesized novel triazinone derivatives and evaluated their growth inhibition properties against certain bacterial and fungal pathogens. These compounds also demonstrated mosquito larvicidal activity, indicating their potential use in pest control and as antimicrobial agents Kumara et al., 2015.
Material Science Applications
- Proton-Conducting Aromatic Polymers: Tigelaar et al. (2009) developed novel fully aromatic poly(arylene ether sulfone)s containing 1,3,5-triazine groups, aiming to study their solubility, thermal, and mechanical properties for potential use in proton exchange membranes. This research highlights the versatility of triazine derivatives in creating materials with specific electrical and physical properties, important for fuel cell technology Tigelaar, Palker, Jackson, Anderson, Wainright, & Savinell, 2009.
properties
IUPAC Name |
5-(2,6-dichlorophenyl)sulfanyl-3,6-diphenyl-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2N3S/c22-16-12-7-13-17(23)19(16)27-21-18(14-8-3-1-4-9-14)25-26-20(24-21)15-10-5-2-6-11-15/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWMCOAWQONGSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N=N2)C3=CC=CC=C3)SC4=C(C=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((2-chlorobenzyl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazin-2(1H)-one](/img/structure/B2815470.png)


![Tert-butyl 3-oxo-1,2,7-triazaspiro[4.5]decane-7-carboxylate](/img/structure/B2815475.png)
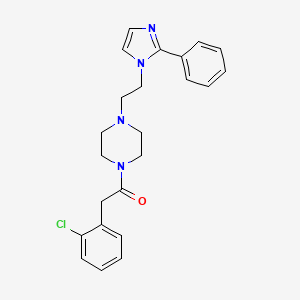
![4-[2-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]morpholine](/img/structure/B2815481.png)
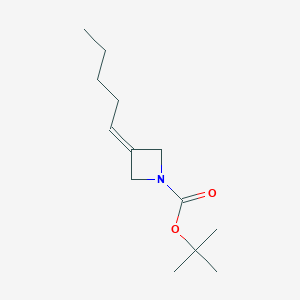
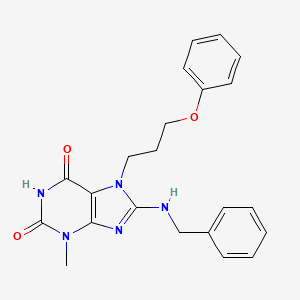
![N-(1-cyano-1,2-dimethylpropyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide](/img/structure/B2815484.png)
![N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]but-2-ynamide](/img/structure/B2815485.png)
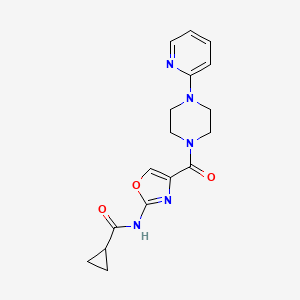
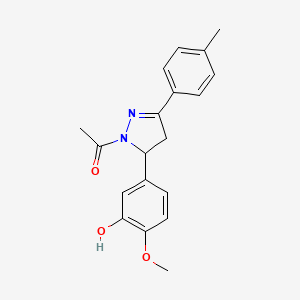
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2815492.png)
